
5,6-Difluoroisoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Difluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroisoquinoline-1-carboxylic acid typically involves the fluorination of isoquinoline derivatives. One common method is the direct fluorination of isoquinoline-1-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce fluorinated substituents onto the isoquinoline ring. This method allows for greater control over the substitution pattern and can be used to selectively fluorinate specific positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle the exothermic nature of fluorination reactions more efficiently. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
5,6-Difluoroisoquinoline-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, providing access to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals.
科学研究应用
5,6-Difluoroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry for drug development.
Biology: The compound’s fluorinated nature can enhance its binding affinity and selectivity for biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Fluorinated isoquinoline derivatives have shown potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs.
Industry: The compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 5,6-Difluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of fluorine atoms can enhance the compound’s binding affinity through increased hydrophobic interactions and hydrogen bonding.
In biological systems, the compound may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
Isoquinoline-1-carboxylic acid: The non-fluorinated parent compound, which has different chemical and biological properties.
5,6-Dichloroisoquinoline-1-carboxylic acid:
5,6-Dimethoxyisoquinoline-1-carboxylic acid: A methoxy-substituted derivative with different electronic and steric effects.
Uniqueness
5,6-Difluoroisoquinoline-1-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its binding affinity for biological targets. These properties make it a valuable compound for research and development in various fields.
属性
分子式 |
C10H5F2NO2 |
|---|---|
分子量 |
209.15 g/mol |
IUPAC 名称 |
5,6-difluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15) |
InChI 键 |
XLMSAYJHYPLIHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
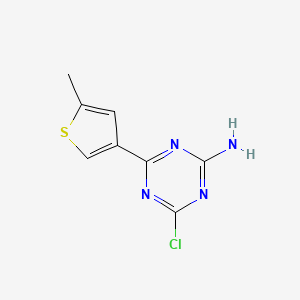
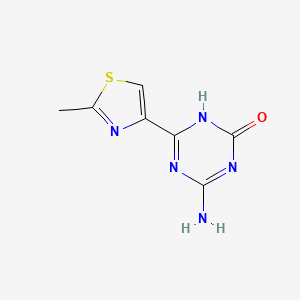
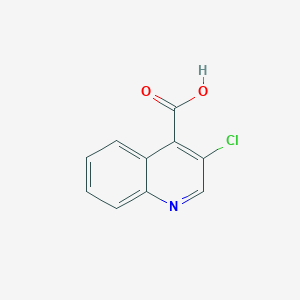
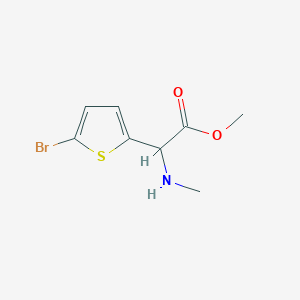
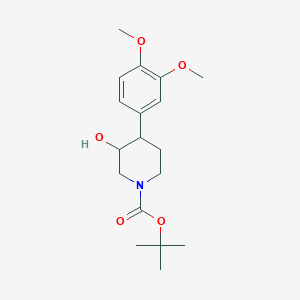
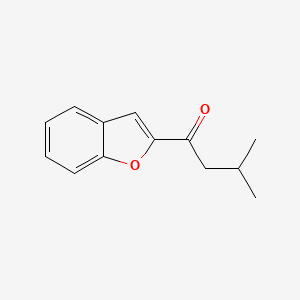
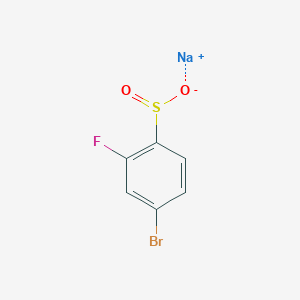
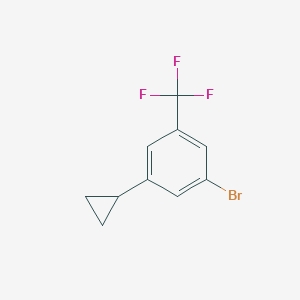


![2-Amino-N-[(benzylcarbamoyl)methyl]acetamide](/img/structure/B13165028.png)
